molecular formula C24H25N3O6S B2908723 9-((4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946214-71-7

9-((4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No. B2908723
CAS RN: 946214-71-7
M. Wt: 483.54
InChI Key: VVZLMZKVFAQCPC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxole, piperazine, and sulfonyl group, which are common in many pharmaceutical compounds . The benzo[d][1,3]dioxole group is a benzene ring fused with a 1,3-dioxole, and the piperazine ring is a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole and piperazine rings would contribute to the rigidity of the molecule, while the sulfonyl group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the piperazine ring could undergo N-alkylation, and the sulfonyl group could react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, compounds containing piperazine rings are basic due to the presence of nitrogen atoms .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential uses. It could be interesting to explore its potential as a pharmaceutical compound given the presence of functional groups common in many drugs .

properties

IUPAC Name

7-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c28-22-6-4-17-13-19(12-16-2-1-7-27(22)23(16)17)34(30,31)26-10-8-25(9-11-26)24(29)18-3-5-20-21(14-18)33-15-32-20/h3,5,12-14H,1-2,4,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZLMZKVFAQCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC6=C(C=C5)OCO6)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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